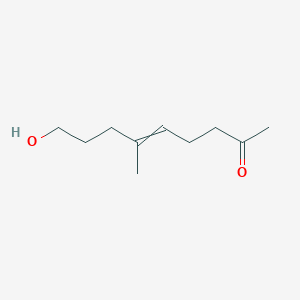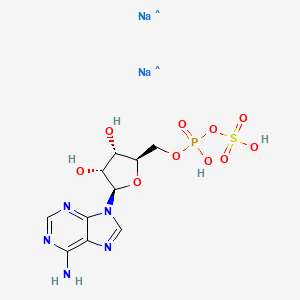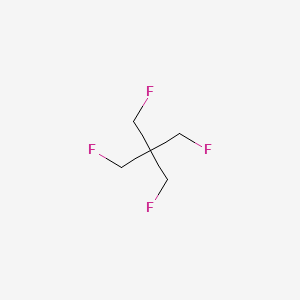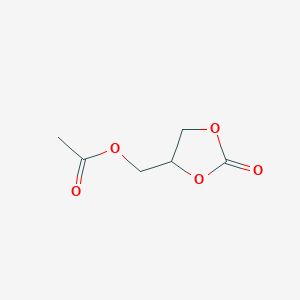
Thalidomide-O-acetamido-PEG5-C2-acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thalidomide-O-acetamido-PEG5-C2-acid is a synthetic compound that incorporates a thalidomide-based cereblon ligand and a polyethylene glycol (PEG) linker. This compound is primarily used in the development of proteolysis-targeting chimeras (PROTACs), which are designed to selectively degrade target proteins by exploiting the ubiquitin-proteasome system .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Thalidomide-O-acetamido-PEG5-C2-acid involves several steps:
Thalidomide Derivatization: Thalidomide is first modified to introduce functional groups that can be further reacted.
PEG Linker Attachment: A PEG linker is attached to the modified thalidomide through a series of coupling reactions.
Acetamido Group Introduction:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactions: Large-scale batch reactions are conducted to produce the intermediate compounds.
Purification: The intermediates are purified using techniques such as chromatography.
Final Coupling: The final coupling reactions are performed to obtain the desired product, followed by purification and quality control.
Analyse Chemischer Reaktionen
Types of Reactions
Thalidomide-O-acetamido-PEG5-C2-acid undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of reactive functional groups.
Coupling Reactions: The PEG linker attachment involves coupling reactions with activated esters or amides.
Common Reagents and Conditions
Reagents: Common reagents include coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Major Products
The major products formed from these reactions are the intermediate compounds leading to the final this compound .
Wissenschaftliche Forschungsanwendungen
Thalidomide-O-acetamido-PEG5-C2-acid has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of PROTACs for targeted protein degradation.
Biology: Employed in studies to understand protein function and regulation.
Medicine: Investigated for potential therapeutic applications in cancer and other diseases.
Industry: Utilized in the development of new drugs and therapeutic agents
Wirkmechanismus
Thalidomide-O-acetamido-PEG5-C2-acid exerts its effects by binding to cereblon, a component of the E3 ubiquitin ligase complex. This binding facilitates the recruitment of target proteins to the ubiquitin-proteasome system, leading to their selective degradation. The PEG linker enhances the solubility and stability of the compound, allowing for efficient protein targeting .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thalidomide-PEG5-COOH: Another thalidomide-based compound with a PEG linker used in PROTAC technology.
Thalidomide-O-amido-PEG-C2-NH2: A similar compound with an amido group instead of an acetamido group.
Uniqueness
Thalidomide-O-acetamido-PEG5-C2-acid is unique due to its specific combination of functional groups and linker length, which provides optimal properties for targeted protein degradation. Its acetamido group offers distinct reactivity compared to other similar compounds .
Eigenschaften
Molekularformel |
C28H37N3O13 |
|---|---|
Molekulargewicht |
623.6 g/mol |
IUPAC-Name |
3-[2-[2-[2-[2-[2-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C28H37N3O13/c32-22-5-4-20(26(36)30-22)31-27(37)19-2-1-3-21(25(19)28(31)38)44-18-23(33)29-7-9-40-11-13-42-15-17-43-16-14-41-12-10-39-8-6-24(34)35/h1-3,20H,4-18H2,(H,29,33)(H,34,35)(H,30,32,36) |
InChI-Schlüssel |
OLQQVNTWNYGGJR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCOCCOCCOCCOCCOCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl 2-(2-chloropyrido[3,2-d]pyrimidin-4-yl)acetate](/img/structure/B14760866.png)

![4-[(2-hydroxy-2,3-dihydro-1H-inden-1-yl)amino]-N,N-dimethylbenzamide](/img/structure/B14760882.png)

![4-[(3S,4R)-4-carboxy-3-pyrrolidinyl]benzoate](/img/structure/B14760896.png)
![sodium;2-[(3S)-6-[[3-[4-[(3S)-3,4-dihydroxybutoxy]-2,6-dimethylphenyl]-2-methylphenyl]methoxy]spiro[3H-1-benzofuran-2,1'-cyclopropane]-3-yl]acetate](/img/structure/B14760900.png)




![[1,4]Benzothiazino[2,3-b]phenothiazine](/img/structure/B14760924.png)



